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Compound of Interest

Compound Name: 1,1-Dimethoxycyclopentane

Cat. No.: B1348547

CAS Number: 931-94-2 Synonyms: Cyclopentanone Dimethyl Ketal, Cyclopentanone Dimethyl
Acetal

This technical guide provides a comprehensive overview of 1,1-dimethoxycyclopentane, a
versatile acetal widely employed in organic synthesis. It is intended for researchers, scientists,
and professionals in the field of drug development and chemical synthesis. This document
details the compound's physicochemical properties, safety information, spectroscopic data, and
its application as a protecting group, complete with experimental protocols and mechanistic
diagrams.

Chemical and Physical Properties

1,1-Dimethoxycyclopentane is a colorless to nearly colorless liquid.[1] It is a stable and
effective protecting group for the ketone functionality of cyclopentanone, offering compatibility
with a range of reaction conditions where the free ketone would be reactive.[2][3] A summary of
its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1,1-Dimethoxycyclopentane
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Property Value Reference(s)
Molecular Formula C7H1402 [415]
Molecular Weight 130.19 g/mol [5]

Boiling Point 140 °C [5][6]

Density 0.95 g/cm3 (at 20°C) [51[6]
Refractive Index (n2°/D) 1.42 [5][6]

Flash Point 27.1°C [7]

Purity >96.0% (GC) [1][5]

Safety and Handling

1,1-Dimethoxycyclopentane is a highly flammable liquid and vapor and should be handled
with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open
flames.[4][5] It is also reported to cause serious eye damage and may be harmful if swallowed.
[4] Personal protective equipment, including safety goggles and gloves, should be worn when
handling this compound.

Table 2: GHS Hazard Information for 1,1-Dimethoxycyclopentane

Hazard Class Pictogram Signal Word Hazard Statement
H225: Highly

Flammable Liquids wialt text Danger flammable liquid and
vapor

o k, ) H302: Harmful if

Acute Toxicity, Oral lwaalt text Warning

swallowed
) E, H318: Causes serious
Serious Eye Damage laalt text Danger

eye damage

Data sourced from PubChem.[4]
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Spectroscopic Data

The structural identity and purity of 1,1-dimethoxycyclopentane are typically confirmed by
spectroscopic methods. Key data from Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Table 3: Spectroscopic Data for 1,1-Dimethoxycyclopentane

Spectroscopy Type Data Reference(s)

Predicted (D20): 4 1.86 (m,
1H NMR [8]
4H), 3.35 (s, 6H)

Predicted: 6 23.5 (CH2), 37.5
13C NMR (CH2), 49.5 (OCHs), 109.0 [1]1[9]
(C(OR)2)

Characteristic C-O stretching
IR Spectroscopy vibrations expected in the [10][11]
1050-1250 cm~1 region.

Molecular lon [M]*: m/z 130.
Top Peak: m/z 101. Second

Mass Spectrometry (EI) , o [4]
Highest: m/z 99. Third Highest:

m/z 67.

Role in Organic Synthesis: A Protecting Group
Strategy

The primary application of 1,1-dimethoxycyclopentane in drug development and complex
molecule synthesis is as a protecting group for the cyclopentanone carbonyl functional group.
[2][3] Carbonyls are susceptible to attack by nucleophiles, such as Grignard reagents and
hydrides.[2] By converting the ketone to a dimethyl ketal, its reactivity is masked, allowing for
chemical transformations to be carried out on other parts of the molecule.[3] The ketal is stable
under basic and nucleophilic conditions and can be readily removed (deprotected) by treatment
with aqueous acid to regenerate the ketone.[2][12]
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Mechanism of Ketal Formation and Deprotection

The formation of 1,1-dimethoxycyclopentane from cyclopentanone is an acid-catalyzed
process. The acid protonates the carbonyl oxygen, activating the carbonyl carbon towards
nucleophilic attack by methanol. This is followed by a second methanol addition and elimination
of water to form the stable ketal.[12][13] The deprotection is the reverse of this process,
initiated by protonation of a methoxy group, leading to the elimination of methanol and

subsequent attack by water.[12]

Ketal Hydrolysis (Deprotection)

HHHHHH H | Protonated_Hemiketl | o [ |_cmon X A 1,1-Dimethoxycyclopentane

Click to download full resolution via product page

Caption: Acid-catalyzed mechanism for ketal formation and hydrolysis.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and
deprotection of 1,1-dimethoxycyclopentane. These protocols are based on established

methodologies in organic synthesis.

Synthesis of 1,1-Dimethoxycyclopentane

This procedure describes the formation of the dimethyl ketal from cyclopentanone using
trimethyl orthoformate as both a reagent and a water scavenger.[12][13]

Materials:
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Cyclopentanone

Trimethyl orthoformate

Methanol (anhydrous)

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
Anhydrous sodium bicarbonate

Anhydrous magnesium sulfate

Diethyl ether

Procedure:

To a stirred solution of cyclopentanone (1.0 eq) in anhydrous methanol, add trimethyl
orthoformate (1.2 eq).

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 eq).

Stir the reaction mixture at room temperature and monitor its progress by thin-layer
chromatography (TLC) or gas chromatography (GC).

Upon completion, quench the reaction by adding anhydrous sodium bicarbonate and stir for
15 minutes.

Filter the mixture and concentrate the filtrate under reduced pressure.

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate
solution, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

The crude product can be purified by distillation to yield pure 1,1-dimethoxycyclopentane.
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Caption: Experimental workflow for the synthesis of 1,1-dimethoxycyclopentane.

Deprotection of 1,1-Dimethoxycyclopentane

This protocol describes the hydrolysis of the ketal to regenerate the ketone using aqueous
acid. The example is adapted from the total synthesis of (+)-coronafacic acid.[14]
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Materials:

1,1-Dimethoxycyclopentane derivative (substrate)

Aqueous hydrochloric acid (e.g., 20%)

Ethyl acetate

Magnesium sulfate

Water

Procedure:

Dissolve the 1,1-dimethoxycyclopentane-containing substrate in a suitable solvent.
e Add aqueous hydrochloric acid (20%).

e Heat the mixture to reflux and monitor the reaction by TLC until the starting material is
consumed (typically 4 hours).[14]

e Cool the solution to room temperature and partition between water and ethyl acetate.[14]
o Separate the layers and extract the aqueous layer with ethyl acetate.

o Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate
under reduced pressure.[14]

e The crude product can be purified by column chromatography to yield the deprotected
cyclopentanone derivative.[14]

Application in Drug Development: Total Synthesis of
(+)-Coronafacic Acid

A practical application of a cyclopentanone ketal protecting group is demonstrated in the
enantioselective total synthesis of (+)-coronafacic acid, a phytotoxin component.[4][14] In this
synthesis, a bicyclic ketone intermediate is protected as a ketal to allow for subsequent
chemical transformations on other parts of the molecule.[14]
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In the synthesis by Jung and co-workers, the ketal-protected coronafacic methyl ester
(compound 13 in their scheme) is synthesized.[14] The final step of the synthesis involves the
simultaneous deprotection of the ketal and hydrolysis of the methyl ester.[14] This is achieved
by refluxing the protected intermediate with aqueous hydrochloric acid to yield the natural
product, (+)-coronafacic acid (5).[14] This example highlights the utility of the ketal as a robust
protecting group that can be removed under conditions that also effect another desired
transformation, thereby increasing the efficiency of the synthesis.

Ketal-protected
Coronafacic Methyl Ester (13)

Ketal Hydrolysis &
Ester Hydrolysis

20% aq. HCI, Reflux, 4h

(+)-Coronafacic Acid (5)

Click to download full resolution via product page

Caption: Final deprotection step in the total synthesis of (+)-coronafacic acid.[14]

Conclusion

1,1-Dimethoxycyclopentane is a valuable reagent in organic synthesis, primarily serving as a
stable and reliable protecting group for the cyclopentanone carbonyl. Its ease of formation and
removal, coupled with its stability to a wide range of reagents, makes it an important tool for
multi-step syntheses of complex molecules, including natural products relevant to drug
discovery. The protocols and data presented in this guide are intended to provide researchers
with the necessary information for the effective utilization of this compound in their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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